![molecular formula C10H17N3O2 B2867902 N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2411237-30-2](/img/structure/B2867902.png)
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the 1990s and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide is a selective antagonist of mGluR5, which belongs to the family of G protein-coupled receptors. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the extracellular signal-regulated kinase (ERK) pathway. N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative diseases. N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that promotes the survival and growth of neurons. In addition, N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability.
Advantages and Limitations for Lab Experiments
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific study of this receptor subtype without affecting other receptors. N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide is also relatively stable and can be administered orally or intraperitoneally in animal models. However, there are also some limitations to the use of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide. It has a relatively short half-life and may require frequent dosing in some experiments. In addition, N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide may have off-target effects at high concentrations, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide in scientific research. One direction is the development of more selective and potent mGluR5 antagonists that can overcome the limitations of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide. Another direction is the study of the role of mGluR5 in other physiological and pathological conditions, such as pain, epilepsy, and Alzheimer's disease. Finally, the development of new animal models that mimic human diseases more closely can help to better understand the role of mGluR5 in these conditions.
Synthesis Methods
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process starting from 2-acetylfuran. The first step involves the reaction of 2-acetylfuran with methylamine to form N-methyl-2-acetylfuran. This intermediate is then reacted with ethyl bromoacetate to form N-methyl-N-(2-acetylfuranyl)glycine ethyl ester. The final step involves the reaction of N-methyl-N-(2-acetylfuranyl)glycine ethyl ester with phosgene and piperazine to form N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide.
Scientific Research Applications
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has been used to study the role of mGluR5 in addiction, autism, and schizophrenia.
properties
IUPAC Name |
N-methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-10(15)12(2)6-7-13-5-4-11-9(14)8-13/h3H,1,4-8H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJBXGUUIHBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCNC(=O)C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)
![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)

![Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2867823.png)

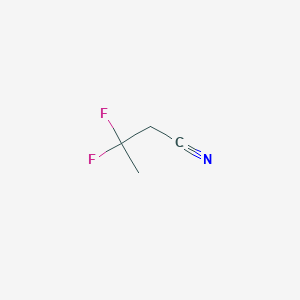
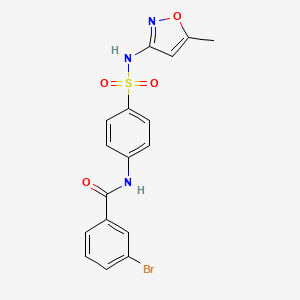
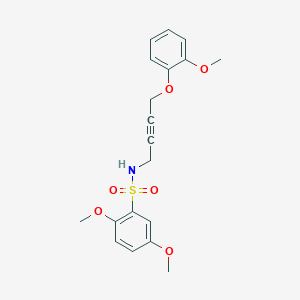
![(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2867829.png)

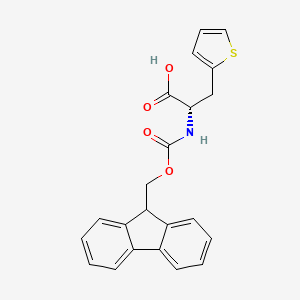

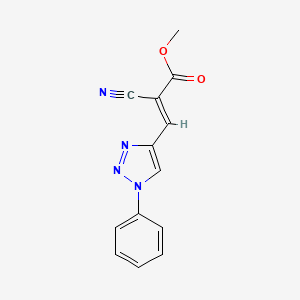
![Ethyl 4-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2867840.png)